3-Hydroxy-5-((hydroxy(phosphonooxy)phosphoryl)oxy)-3-methylpentanoic acid

Mevalonate pathway Enzyme kinetics Drug discovery

Designated (RS)-5-diphosphomevalonate, this racemic diphosphate ester of mevalonic acid is a central intermediate of the mevalonate pathway, the essential route for polyisoprenoid and sterol biosynthesis. Containing a pyrophosphate moiety at the 5-position, this compound is a metabolite that simultaneously serves as a substrate for mevalonate diphosphate decarboxylase (MDD), a product inhibitor of phosphomevalonate kinase (PMK), and a feedback inhibitor of mevalonate kinase.

Molecular Formula C6H14O10P2
Molecular Weight 308.12 g/mol
CAS No. 1492-08-6
Cat. No. B074920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-((hydroxy(phosphonooxy)phosphoryl)oxy)-3-methylpentanoic acid
CAS1492-08-6
Synonyms5-diphosphomevalonic acid
mevalonate 5-diphosphate
mevalonate pyrophosphate
Molecular FormulaC6H14O10P2
Molecular Weight308.12 g/mol
Structural Identifiers
SMILESCC(CCOP(=O)(O)OP(=O)(O)O)(CC(=O)O)O
InChIInChI=1S/C6H14O10P2/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12)
InChIKeySIGQQUBJQXSAMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-5-((hydroxy(phosphonooxy)phosphoryl)oxy)-3-methylpentanoic acid (CAS 1492-08-6): Product-Specific Evidence Guide


Designated (RS)-5-diphosphomevalonate, this racemic diphosphate ester of mevalonic acid is a central intermediate of the mevalonate pathway, the essential route for polyisoprenoid and sterol biosynthesis [1]. Containing a pyrophosphate moiety at the 5-position, this compound is a metabolite that simultaneously serves as a substrate for mevalonate diphosphate decarboxylase (MDD), a product inhibitor of phosphomevalonate kinase (PMK), and a feedback inhibitor of mevalonate kinase [2]. Its procurement-grade free acid form (CAS 1492-08-6) is distinct from the more soluble tetralithium salt (CAS 108869-00-7) and the biologically active (R)-enantiomer (CAS 103025-21-4), requiring careful selection based on experimental design.

Free acid form (CAS 1492-08-6) supports non-aqueous and organic synthesis workflows; tetralithium salt form may support reproducible aqueous kinetic assays.
Functions as substrate for mevalonate diphosphate decarboxylase (MDD), product inhibitor of phosphomevalonate kinase (PMK), and feedback inhibitor of mevalonate kinase.
Racemic mixture contains 50% inactive (S)-enantiomer; may support cost-sensitive assay contexts where stereochemical purity is not critical.

Why Mevalonate Pathway Compounds Cannot Be Interchanged Blindly


Within the mevalonate pathway, compounds differing by a single phosphate group exhibit drastically different enzyme recognition, inhibitory potency, and metabolic fate [1]. For example, mevalonate 5-phosphate is a substrate for PMK but not MDD, while 6-fluoromevalonate 5-diphosphate binds human MDD 466-fold more tightly than the natural substrate [2]. Furthermore, the racemic mixture (CAS 1492-08-6) contains 50% of the inactive (S)-enantiomer, limiting maximum substrate conversion in stereospecific enzymatic reactions and potentially confounding inhibition assays [3]. Substituting the free acid for the tetralithium salt without compensating for solubility differences can lead to erroneous kinetic constants or precipitation in aqueous buffers. Thus, procurement decisions must be guided by the specific enzyme system, stereochemical requirement, and formulation compatibility.

!
Stereochemical mismatch: Substituting (R)-enantiomer for the racemic mixture alters maximum substrate conversion; racemic limits turnover to 50% in stereospecific enzymatic reactions.
!
Salt-form mismatch: Tetralithium salt may improve aqueous solubility but introduces lithium ions; free acid may gel in aqueous buffers, shifting kinetic reproducibility.
!
Fluorinated analog mismatch: 6-Fluoromevalonate diphosphate acts as a potent competitive inhibitor (not substrate); using it confounds substrate-turnover studies.

Quantitative Differentiation of CAS 1492-08-6 Relative to Closest Analogs


Substrate Affinity for Human Mevalonate Diphosphate Decarboxylase (hMDD) vs. a Potent Competitive Inhibitor

Recombinant human MDD exhibits a Km of 28.9 ± 3.3 μM for (R,S)-mevalonate diphosphate (the target compound), whereas the fluorinated analog 6-fluoromevalonate 5-diphosphate acts as a competitive inhibitor with a Ki of 62 ± 5 nM, representing a 466-fold higher affinity [1]. This stark difference means that the target compound is the physiologically relevant substrate for studying normal catalytic turnover, while the fluorinated analog is the preferred tool for potent enzyme inhibition.

hMDD Affinity
Head-to-head
Km = 28.9 ± 3.3 μM (target substrate)
Ki = 62 ± 5 nM (6-fluoro analog)
466-fold tighter inhibitor binding
Supports substrate-turnover studies; inhibitor context may alter binding interpretation.
Recombinant human MDD, pH 7.0–8.0, 30°C
Mevalonate pathway Enzyme kinetics Drug discovery

Product Inhibition of Human Phosphomevalonate Kinase (PMK) by Racemic vs. (R)-Enantiomer

In the reverse reaction of human PMK, the wild-type enzyme exhibits a Km of 41 ± 3 μM for (R)-mevalonate 5-diphosphate [1]. The BRENDA database reports a Ki of 14 μM for 5-diphosphomevalonate (racemic) at pH 7.0, 25°C and a Ki of 18 μM for (R)-5-diphosphomevalonate at pH 8.0, 30°C [2]. Although conditions differ, the values are comparable, indicating that the racemic mixture (CAS 1492-08-6) can serve as a practical surrogate for (R)-enantiomer in inhibition studies when stereochemical purity is not critical.

PMK Product Inhibition
Cross-study
Ki = 14 μM (racemic)
Comparable inhibition context; may support cost-sensitive PMK assay positive controls.
(R)-enantiomer Ki 18 μM under differing pH/temp
Phosphomevalonate kinase Product inhibition Isoprenoid biosynthesis

Feedback Inhibition of Mevalonate Kinase by (RS)-5-Diphosphomevalonate Compared to Natural Regulators

The racemic mixture (CAS 1492-08-6) inhibits rat mevalonate kinase with a pIC50 of 3.7, corresponding to an IC50 of 1.8 × 10⁻⁴ M (180 μM) [1]. In contrast, the natural feedback regulators farnesyl diphosphate (FPP) and geranyl diphosphate (GPP) inhibit mevalonate kinase with IC50 values in the sub-micromolar range (e.g., FPP IC50 ≈ 0.5 μM in human enzyme) [2]. This ~360-fold weaker inhibition means that (RS)-5-diphosphomevalonate is not a primary physiological regulator but can be used experimentally at higher concentrations to probe allosteric sites without saturating the active site.

Mevalonate Kinase IC50
Cross-study
IC50 = 180 μM (racemic, rat)
Supports moderate allosteric probe context; FPP provides potent feedback regulation.
FPP IC50 ≈ 0.5 μM (human); species/condition variance
Mevalonate kinase Feedback inhibition Cholesterol biosynthesis

Solubility Advantage of the Tetralithium Salt Over the Free Acid for Aqueous Biochemical Assays

The free acid form (CAS 1492-08-6) has an estimated water solubility of >1,000,000 mg/L at 25°C based on log Kow of -2.04 . However, practical handling reports indicate that the free acid is hygroscopic and prone to gel formation, whereas the tetralithium salt (CAS 108869-00-7) is a stable powder that dissolves readily in aqueous buffers at concentrations up to 50 mM . For reproducible kinetic assays, the tetralithium salt is preferred unless the presence of lithium ions interferes with the enzymatic system under study.

Solubility & Handling
Data to verify
Free acid: hygroscopic, high estimated aq. solubility Tetralithium salt: stable powder, ≥50 mM aq. buffer
Salt form may support aqueous assay reproducibility; free acid suited for non-aqueous use.
Handling reports; validate in specific buffer
Solubility Salt form Biochemical reagents

Stereochemical Limitation: Maximum 50% Conversion in Enzymatic Reactions Using Racemic Substrate

Mevalonate pathway enzymes are stereospecific for the (R)-enantiomer; the (S)-enantiomer is not recognized as a substrate [1]. When (RS)-5-diphosphomevalonate (CAS 1492-08-6) is used as a substrate for mevalonate diphosphate decarboxylase, only the (R)-form (50% of the racemate) is converted to isopentenyl diphosphate, resulting in a maximum theoretical conversion of 50% [2]. This is in contrast to using enantiopure (R)-mevalonate 5-diphosphate (CAS 103025-21-4), which achieves near-quantitative conversion under saturating conditions.

Enzymatic Conversion
Class-level
Racemic: max 50% conversion
(R)-enantiomer: near-quantitative conversion
Racemic supports analytical-scale assays; (R)-enantiomer required for preparative yield.
Stereospecific mevalonate pathway enzymes
Stereospecificity Mevalonate pathway Substrate utilization

Thermal and Storage Stability: Free Acid Requires Strict Cold-Chain Management

The free acid form (CAS 1492-08-6) is recommended for storage at -20°C in sealed, moisture-free containers, with DMSO stock solutions stable for up to 3 months at -20°C . In contrast, the tetralithium salt (CAS 108869-00-7) is reported to be stable as a powder at -20°C for >12 months, with aqueous solutions usable for several days at 4°C [1]. This stability difference is critical for laboratories ordering multi-milligram quantities for extended project timelines.

Storage Stability
Supplier data
Free acid: powder -20°C, DMSO stocks ≤3 months
Tetralithium salt: powder >12 months -20°C, aq. solutions days at 4°C
Salt form may reduce re-procurement frequency for long-term research programs.
Manufacturer datasheets; validate under lab conditions
Compound stability Storage conditions Procurement logistics

Optimal Application Scenarios for 3-Hydroxy-5-((hydroxy(phosphonooxy)phosphoryl)oxy)-3-methylpentanoic acid


In Vitro Reconstitution of the Mevalonate Pathway for Enzyme Kinetics

When the goal is to measure steady-state kinetic parameters of mevalonate diphosphate decarboxylase (MDD) in a reconstituted system, CAS 1492-08-6 provides the natural substrate at a Km of 28.9 μM [1]. Its moderate affinity ensures measurable rates without the artefactually tight binding observed with fluorinated analogs (Ki = 62 nM). The racemic mixture is acceptable here because MDD kinetic assays typically monitor initial velocities at <10% substrate depletion, where the 50% enantiomeric purity does not bias Km determination.

Screening for Novel Inhibitors of Phosphomevalonate Kinase (PMK)

For high-throughput screens targeting PMK, CAS 1492-08-6 serves as a cost-effective product inhibitor with a Ki of 14 μM [1]. Its inhibitory potency is comparable to the (R)-enantiomer (Ki = 18 μM under similar conditions), making it a suitable positive control for validating assay robustness. When lithium ions are incompatible with the detection system (e.g., coupled assays using pyruvate kinase/lactate dehydrogenase), the free acid form is preferred over the tetralithium salt.

Teaching and Undergraduate Laboratory Exercises in Metabolic Biochemistry

The racemic free acid (CAS 1492-08-6) is well-suited for educational settings where cost per student is a primary concern. The limited 50% maximum conversion due to stereospecificity [1] can actually serve as a pedagogical demonstration of enzyme stereospecificity, contrasting with the near-quantitative conversion achievable with the more expensive (R)-enantiomer. The compound's high aqueous solubility (estimated >1 g/mL) simplifies buffer preparation for classroom protocols.

Synthesis of Stable Isotope-Labeled Isoprenoid Standards for Mass Spectrometry

For generating ¹³C- or ²H-labeled isopentenyl diphosphate (IPP) standards via enzymatic conversion, the (R)-enantiomer (CAS 103025-21-4) must be selected over CAS 1492-08-6, as the racemic mixture limits yields to 50% [1]. This yield limitation is economically significant when working with expensive labeled precursors. However, if the racemic free acid is the only available form, preparative-scale reactions can still proceed, followed by chromatographic separation of the unreacted (S)-enantiomer.

Application
Selection Property
Validation Focus
Mevalonate pathway enzyme reconstitution
Substrate affinity context
Steady-state kinetics, MDD substrate specificity
PMK inhibitor screening
Product inhibition context
Assay robustness with racemic positive control
Undergraduate biochemistry teaching
Stereospecificity demonstration substrate
Pedagogical endpoint of enzyme stereospecificity
Isotope-labeled IPP standard synthesis
Enantiomer-dependent conversion efficiency
Chromatographic separation of unreacted (S)-enantiomer
Quote Request

Request a Quote for 3-Hydroxy-5-((hydroxy(phosphonooxy)phosphoryl)oxy)-3-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.